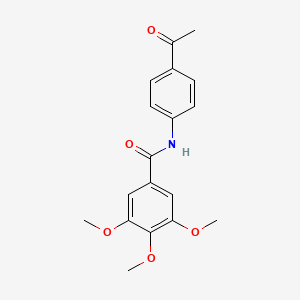![molecular formula C23H25NO5 B14951746 8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B14951746.png)
8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
The synthesis of 8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Aplicaciones Científicas De Investigación
8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: This compound has a similar structure but different functional groups and properties.
4-Hydroxy-5-methoxy-4-[2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one: This compound also shares some structural similarities but has distinct chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties and applications
Propiedades
Fórmula molecular |
C23H25NO5 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C23H25NO5/c1-14-5-4-10-24(12-14)21(25)13-28-20-9-8-18-17-7-6-16(27-3)11-19(17)23(26)29-22(18)15(20)2/h6-9,11,14H,4-5,10,12-13H2,1-3H3 |
Clave InChI |
PPLAJPOKTUCMSU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C(=O)COC2=C(C3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-propoxybenzamide](/img/structure/B14951665.png)

![Methyl 4-(4-fluorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14951677.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14951680.png)
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14951686.png)
![N-(2-fluoro-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951707.png)

![N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B14951724.png)






